molecular formula C18H14O6 B8524960 Methyl 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Methyl 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Cat. No. B8524960
M. Wt: 326.3 g/mol
InChI Key: BTJNSKRJTWQUNP-UHFFFAOYSA-N
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Patent
US05480873

Procedure details

A mixture of 9,10-dihydro-4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid (28.4 g), dimethyl sulphate (59 ml; 79 g) and anhydrous potassium carbonate (207 g) in `Drierire` dried acetone (1350 ml) and dioxan (1200 ml) was heated at reflux for 17 hours, with mechanical stirring. After allowing to cool, the suspension was filtered and the filter contents were washed with hot dioxan (5×50 ml).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])C3[C:8](=[CH:9][CH:10]=[CH:11]C=3O)[C:7](=[O:18])[C:6]=2[CH:5]=[C:4]([C:19]([OH:21])=O)[CH:3]=1.S([O:27][CH3:28])(OC)(=O)=O.[C:29](=O)([O-])[O-].[K+].[K+].CC(C)=O.O1[CH2:44][CH2:43][O:42][CH2:41]C1>>[CH3:29][O:1][C:2]1[C:15]2[C:14](=[O:16])[C:44]3[C:8](=[CH:9][CH:10]=[CH:11][C:43]=3[O:42][CH3:41])[C:7](=[O:18])[C:6]=2[CH:5]=[C:4]([C:19]([O:27][CH3:28])=[O:21])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
OC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)O)=O)C(=O)O
Name
Quantity
59 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
207 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1350 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1200 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 17 hours, with mechanical stirring
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the filter contents were washed with hot dioxan (5×50 ml)

Outcomes

Product
Name
Type
Smiles
COC1=CC(=CC=2C(C3=CC=CC(=C3C(C12)=O)OC)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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